Compound Description: NKY-722 is a water-soluble dihydropyridine derivative investigated for its effects on isolated canine arteries. [] It exhibits calcium antagonist activity and demonstrates potent vasorelaxant effects. [] NKY-722 effectively inhibits contractions induced by various agents like calcium, methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylophenyl)-pyridine-5-carboxylate (Bay K 8644), potassium chloride (KCl), prostaglandin F2 alpha (PGF2 alpha), 9,11-dideoxy-9 alpha, 11 alpha-methanoepoxy-PGF2 alpha (U-46619), and endothelin-1. []
Relevance: Both NKY-722 and 2-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone share a 1-piperazinyl group as a crucial structural element. [] Additionally, both compounds possess a nitrophenyl group within their structures. []
Compound Description: Nicardipine, like NKY-722, is a dihydropyridine calcium channel blocker. [] The research primarily investigates its vasorelaxant effects on canine arteries in comparison with NKY-722 and nifedipine. [] It exhibits similar potency to NKY-722 and is considerably more potent than nifedipine in relaxing various arteries. []
Relevance: Nicardipine and 2-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone share structural similarities with their dihydropyridine core and the presence of a nitrophenyl group. [] These structural motifs are crucial for their pharmacological activity as calcium channel blockers.
Compound Description: Nifedipine is another dihydropyridine calcium channel blocker investigated for its vasorelaxant properties. [] In the comparative study with NKY-722 and nicardipine, nifedipine consistently displayed lower potency in relaxing canine arteries. []
Relevance: Similar to the previous compounds, nifedipine shares the dihydropyridine core and nitrophenyl group with 2-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone, highlighting their common classification as calcium channel blockers. []
Compound Description: CV-4093 (2HCl) is a dihydropyridine derivative studied for its pharmacological properties. [] A carbon-14 labeled version of this compound was synthesized to investigate its metabolic pathway and distribution within test animals. []
Relevance: CV-4093 (2HCl) shares the dihydropyridine core, a piperazinyl group, and a nitrophenyl substituent with 2-{5-[4-(3-isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone. [] This structural similarity suggests potential overlapping pharmacological properties.
Compound Description: PAK-104P is a pyridine analogue investigated for its ability to reverse multidrug resistance in cancer cells. [] It shows significantly higher efficacy in reversing drug resistance compared to its dihydropyridine counterpart and other known multidrug resistance-reversing agents like cepharanthine, verapamil, nimodipine, and nicardipine. [] Additionally, PAK-104P exhibits lower calcium channel-blocking activity compared to its dihydropyridine analogue. []
Relevance: Both PAK-104P and 2-{5-[4-(3-Isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone share a piperazinyl group, a nitrophenyl moiety, and a pyridine ring in their structures, suggesting potential similarities in their mechanism of action or biological targets. []
Compound Description: BIBN4096BS is a highly selective calcitonin gene-related peptide (CGRP) receptor antagonist. [, , ] It is investigated for its potential in treating migraine by blocking CGRP-induced vasodilation. [, , ] Studies demonstrate its effectiveness in attenuating CGRP-mediated regional hemodynamic changes in animal models. [, , ]
Relevance: Both BIBN4096BS and 2-{5-[4-(3-Isopropoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone share a piperazinyl ring system as a common structural feature. [, , ] This shared element might indicate some level of similarity in their binding affinities or interactions with specific receptors or enzymes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.